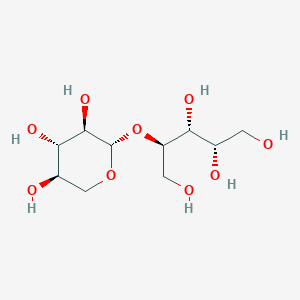
1,4-b-D-Xylobiitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-b-D-Xylobiitol is a polyhydroxy compound with multiple hydroxyl groups. It is primarily used as a benchmark substance for precise analytics, especially in studies related to metabolic perturbations and disorders of xylose metabolism. This compound is a derivative of xylose, a sugar commonly found in plant cell walls.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-b-D-Xylobiitol can be synthesized through various chemical routes. One common method involves the reduction of xylose using catalytic hydrogenation. This process typically employs a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches. Genetically modified microorganisms can be used to convert xylose into this compound through fermentation processes. These methods are advantageous due to their sustainability and lower environmental impact compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-b-D-Xylobiitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction can yield simpler polyols.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Simpler polyols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-b-D-Xylobiitol has a wide range of applications in scientific research:
Chemistry: Used as a standard for analytical methods and in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and as a model compound for understanding xylose metabolism.
Medicine: Investigated for potential therapeutic applications in metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a precursor for other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,4-b-D-Xylobiitol involves its interaction with specific enzymes and metabolic pathways. It primarily targets enzymes involved in xylose metabolism, such as xylose isomerase and xylulokinase. These interactions facilitate the conversion of xylose into useful metabolic intermediates, which can then enter various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediol: A primary alcohol used in the production of plastics and solvents.
Gamma-Butyrolactone (GBL): A precursor to gamma-hydroxybutyrate (GHB), used in various industrial applications.
Uniqueness
1,4-b-D-Xylobiitol is unique due to its specific role in xylose metabolism and its multiple hydroxyl groups, which make it highly versatile for various chemical reactions and applications. Unlike 1,4-Butanediol and Gamma-Butyrolactone, which are primarily used in industrial applications, this compound has significant importance in biological and medical research .
Eigenschaften
Molekularformel |
C10H20O9 |
|---|---|
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
(2S,3R,4R)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentane-1,2,3,5-tetrol |
InChI |
InChI=1S/C10H20O9/c11-1-4(13)7(15)6(2-12)19-10-9(17)8(16)5(14)3-18-10/h4-17H,1-3H2/t4-,5+,6+,7+,8-,9+,10-/m0/s1 |
InChI-Schlüssel |
AGMMOFWXIZIUHT-RSZZQXBVSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](CO)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OC(CO)C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-6-[(3-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429192.png)
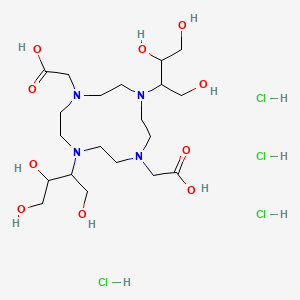
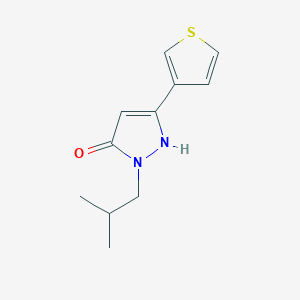

![methyl (4R)-4-[(5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13429218.png)
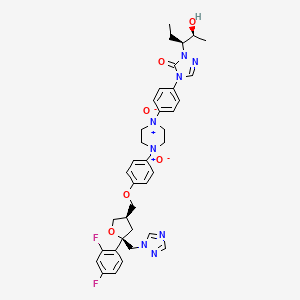

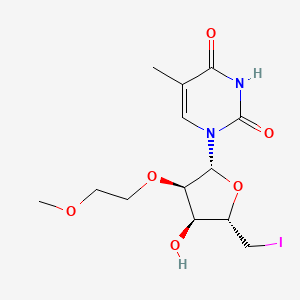
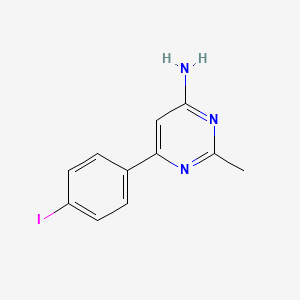

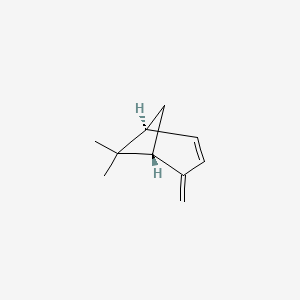
![5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine](/img/structure/B13429263.png)


